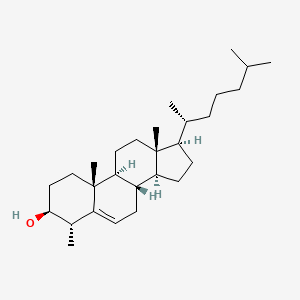
ADU-S100 (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ADU-S100 (ammonium salt) involves the preparation of cyclic dinucleotides. One common method includes the use of high-performance liquid chromatography (HPLC) to determine the concentration of ADU-S100 in liposomal formulations . The dry film of the compound is hydrated above 55°C in a solution of ADU-S100 (125 µg/mL, 170 µM) in HEPES buffer (10 mM, pH 7.4) by vigorous mixing .
Industrial Production Methods
Industrial production of ADU-S100 (ammonium salt) focuses on optimizing the formulation for systemic delivery. This involves incorporating ADU-S100 into DOTAP/cholesterol liposomes to enhance its stability and efficacy . The liposomal formulation protects the compound from spontaneous degradation in the bloodstream, ensuring efficient delivery to target cells .
Analyse Des Réactions Chimiques
Types of Reactions
ADU-S100 (ammonium salt) primarily undergoes activation reactions within the STING pathway. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is often used in combination with other immunostimulatory agents to enhance its efficacy. For instance, it can be formulated with granulocyte-macrophage colony-stimulating factor-producing cellular cancer vaccines to potentiate anti-tumor immunity .
Major Products Formed
The primary product formed from the activation of ADU-S100 (ammonium salt) is the induction of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .
Applications De Recherche Scientifique
ADU-S100 (ammonium salt) has a wide range of scientific research applications:
Cancer Immunotherapy: It is used to enhance the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity
Innate Immune Activation: The compound activates the STING pathway, leading to the production of type I interferons and other cytokines, which are essential for antiviral and antitumor responses
Vaccine Adjuvant: ADU-S100 can be used as an adjuvant in vaccines to boost the immune response.
Research Tool: It serves as a valuable tool in studying the STING pathway and its role in immune responses.
Mécanisme D'action
ADU-S100 (ammonium salt) exerts its effects by activating the STING pathway. Upon binding to STING, the compound triggers the recruitment of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines . This activation enhances the immune response, promoting the destruction of tumor cells .
Comparaison Avec Des Composés Similaires
ADU-S100 (ammonium salt) is unique in its ability to activate all known human and mouse STING alleles, making it a versatile and potent immunostimulant . Similar compounds include:
Cyclic GMP-AMP (cGAMP): Another STING agonist with similar immunostimulatory properties.
ML RR-S2 CDA: A mixed-linkage cyclic dinucleotide that also activates the STING pathway.
2’3’-c-di-AM(PS)2 (Rp,Rp): A bisphosphorothioate analog of c-di-AMP with higher affinity for STING.
ADU-S100 stands out due to its enhanced stability and lipophilicity, which promote significantly increased STING signaling compared to endogenous and pathogen-derived cyclic dinucleotides .
Propriétés
Formule moléculaire |
C20H30N12O10P2S2 |
|---|---|
Poids moléculaire |
724.6 g/mol |
Nom IUPAC |
azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
Clé InChI |
VZYXAGGQHVUTHM-LJFXOJISSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)S.N.N |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)

![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)




![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
